Cas no 20925-31-9 (Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)

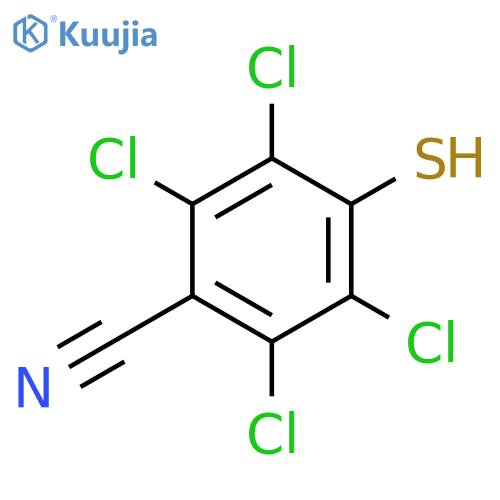

20925-31-9 structure

商品名:Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-

Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 化学的及び物理的性質

名前と識別子

-

- Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-

- 2,3,5,6-Tetrafluorophenyl isothiocyanate

- A815025

- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene #

- C7HF4NS

- 1, 2, 4, 5-tetrafluoro-3-isothiocyanatobenzene

- FT-0609432

- 1,2,4,5-Tetrafluoro-3-isothiocyanatobenzene

- Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto-

- 1,2,4,5-tetrakis(fluoranyl)-3-isothiocyanato-benzene

- 207981-49-5

- MFCD00041043

- DTXSID80175083

- AKOS015853329

- FS-5001

- FT-0676249

- Benzene, 1,2,4,5-tetrafluoro-3-isothiocyanato-

- 20925-31-9

- A814918

- SCHEMBL1457358

-

- インチ: InChI=1S/C7HCl4NS/c8-3-2(1-12)4(9)6(11)7(13)5(3)10/h13H

- InChIKey: WIMSRYVPKFIZPM-UHFFFAOYSA-N

- ほほえんだ: ClC1C(Cl)=C(S)C(Cl)=C(Cl)C=1C#N

計算された属性

- せいみつぶんしりょう: 206.97700

- どういたいしつりょう: 206.97658286g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 44.4Ų

じっけんとくせい

- 密度みつど: 1,5 g/cm3

- ふってん: 98°C 22mm

- 屈折率: 1.558

- PSA: 44.45000

- LogP: 2.97730

Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- セキュリティ情報

- 危険カテゴリコード: 23/24/25-36

- セキュリティの説明: S26; S36/37/39; S45

-

危険物標識:

- 危険レベル:KEEP COLD, LACHRYMATOR, TOXIC

- リスク用語:R23/24/25

Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A292084-1g |

2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |

20925-31-9 | 95+% | 1g |

$99.0 | 2025-02-22 | |

| A2B Chem LLC | AF28564-10g |

Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |

20925-31-9 | 99% | 10g |

$467.00 | 2024-04-20 | |

| Ambeed | A292084-5g |

2,3,5,6-Tetrachloro-4-mercaptobenzonitrile |

20925-31-9 | 95+% | 5g |

$295.0 | 2025-02-22 | |

| A2B Chem LLC | AF28564-2g |

Benzonitrile, 2,3,5,6-tetrachloro-4-mercapto- |

20925-31-9 | 99% | 2g |

$178.00 | 2024-04-20 |

Benzonitrile,2,3,5,6-tetrachloro-4-mercapto- 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

20925-31-9 (Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20925-31-9)Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-

清らかである:99%

はかる:5g

価格 ($):266.0